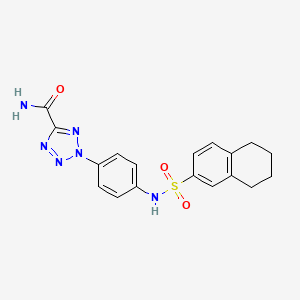
2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
The synthesis typically involves multiple steps:
- Formation of Tetrahydronaphthalene : Hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
- Sulfonation : Introduction of the sulfonamide group.
- Tetrazole Formation : Reaction with appropriate reagents to form the tetrazole ring.
- Amidation : Coupling with carboxylic acid derivatives to yield the final product.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing tetrazole rings can inhibit the growth of various bacterial strains. For instance, modifications in the structure can enhance antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound's structural features may influence its ability to induce apoptosis in cancer cells. In vitro assays have demonstrated that related tetrazole derivatives possess significant cytotoxic effects against multiple cancer cell lines .
- Anti-inflammatory Effects : Some tetrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibition of E. coli and S. aureus growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Anticancer Evaluation
In a study evaluating the antiproliferative effects of various tetrazole derivatives, compounds similar to this compound showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
A series of experiments tested the antimicrobial efficacy of tetrazole derivatives against clinically relevant pathogens. The results revealed that certain modifications in the tetrazole structure led to enhanced activity against resistant strains of bacteria .
Propriétés
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c19-17(25)18-20-23-24(21-18)15-8-6-14(7-9-15)22-28(26,27)16-10-5-12-3-1-2-4-13(12)11-16/h5-11,22H,1-4H2,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSRJSCWHCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














